molecular formula C₂₀H₁₃D₃ B1164273 2,7-Dimethylbenz[a]anthracene-d3

2,7-Dimethylbenz[a]anthracene-d3

カタログ番号: B1164273
分子量: 259.36
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Identity and Nomenclature

This compound possesses the molecular formula C20H13D3 and exhibits a molecular weight of 259.36 daltons. The compound is officially catalogued under the Chemical Abstracts Service number 1348514-35-1 for the unlabeled form, while the deuterium-labeled version carries its own distinct identifier. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as 2,7-dimethylbenzo[a]anthracene-d3, where the "d3" suffix indicates the presence of three deuterium atoms replacing conventional hydrogen atoms at specific positions within the molecular structure.

The structural framework consists of four fused aromatic rings arranged in a linear configuration, characteristic of the benz[a]anthracene family of polycyclic aromatic hydrocarbons. The two methyl substituents are positioned at the 2- and 7-carbon positions of the tetracyclic system, while the three deuterium atoms are strategically incorporated to facilitate isotopic tracking during analytical procedures. This specific substitution pattern distinguishes it from other dimethylbenz[a]anthracene isomers, such as the more commonly studied 7,12-dimethylbenz[a]anthracene.

The compound's classification places it within the broader category of high molecular weight polycyclic aromatic hydrocarbons, specifically those containing four or more aromatic rings. As a member of the alternant polycyclic aromatic hydrocarbon subclass, this compound contains exclusively six-membered benzene rings in its fused ring system. The deuterium labeling transforms this compound into a powerful analytical tool while maintaining the fundamental chemical and physical properties of the parent molecule.

Historical Context in Polycyclic Aromatic Hydrocarbon Research

The study of polycyclic aromatic hydrocarbons has evolved significantly since their initial discovery in coal tar fractions during the 19th century. Anthracene, the three-ring precursor to benz[a]anthracene compounds, was first isolated by Jean-Baptiste Dumas and Auguste Laurent in 1832 from coal tar distillation products. This foundational work established the groundwork for understanding the broader family of polycyclic aromatic hydrocarbons and their environmental significance.

The recognition of polycyclic aromatic hydrocarbons as priority environmental pollutants emerged during the latter half of the 20th century, when the United States Environmental Protection Agency designated sixteen specific compounds as priority pollutants in 1983. This designation was based on their widespread occurrence, persistence in environmental matrices, and potential for adverse biological effects. While 2,7-dimethylbenz[a]anthracene was not among the original sixteen priority compounds, its structural similarity to benz[a]anthracene, which was included in this list, positioned it as a compound of scientific interest.

The development of sophisticated analytical techniques during the 1970s and 1980s created an increased demand for isotopically labeled reference standards to support quantitative analysis of polycyclic aromatic hydrocarbons in complex environmental samples. The incomplete combustion processes that generate these compounds, including forest fires, automobile exhaust, and industrial activities, produce complex mixtures that require precise analytical methods for individual compound identification and quantification. The synthesis and application of deuterium-labeled analogs became essential for accurate mass spectrometric analysis, particularly when dealing with environmental samples containing natural background levels of target compounds.

Research into polycyclic aromatic hydrocarbon formation mechanisms has revealed their ubiquitous presence throughout the universe, with these compounds accounting for up to 30 percent of all carbon in interstellar space. This cosmic abundance has led to speculation about their role in prebiotic chemistry and the origins of life, as proposed in the polycyclic aromatic hydrocarbon world hypothesis. Such fundamental research has highlighted the importance of understanding individual polycyclic aromatic hydrocarbon compounds and their transformation pathways, further emphasizing the value of isotopically labeled analogs like this compound.

Role of Deuterium Labeling in Isotopic Tracer Studies

Deuterium labeling represents a sophisticated analytical technique that has revolutionized the study of chemical transformations and metabolic pathways in complex systems. The incorporation of deuterium atoms into organic molecules creates isotopic tracers that maintain virtually identical chemical behavior to their unlabeled counterparts while providing a distinct mass signature detectable by modern analytical instruments. This approach has proven particularly valuable in environmental chemistry, where understanding the fate and transformation of pollutants requires precise tracking through complex matrices.

The fundamental principle underlying deuterium labeling lies in the mass difference between deuterium and protium, the common isotope of hydrogen. With deuterium possessing twice the mass of protium, deuterated compounds exhibit characteristic mass shifts that are readily detected by mass spectrometry. This mass difference also affects vibrational frequencies in molecular bonds, making deuterium-labeled compounds distinguishable through infrared spectroscopy. These analytical advantages have made deuterium labeling an indispensable tool for mechanistic studies and quantitative analysis.

Stable isotope-assisted metabolomics has emerged as a powerful application of deuterium labeling technology, particularly in environmental research focused on polycyclic aromatic hydrocarbon biotransformation. This methodology involves the addition of uniformly labeled compounds to environmental samples, followed by high-resolution mass spectrometric analysis to identify transformation products. The technique has successfully revealed previously unknown metabolic pathways and intermediate compounds in polycyclic aromatic hydrocarbon biodegradation processes.

The advantages of deuterium over other isotopic labels, such as carbon-14, include its non-radioactive nature and the absence of special handling requirements. Unlike radioactive tracers, deuterium-labeled compounds can be used in field studies and do not require specialized disposal procedures. Additionally, deuterium labeling does not significantly alter the geometric structure or biochemical activity of the parent molecule, ensuring that labeled compounds accurately represent the behavior of their natural counterparts.

Property Deuterium Protium Ratio
Atomic Mass 2.014 1.008 2.00
Nuclear Spin 1 1/2 2.00
Bond Dissociation Energy (kJ/mol) 443.4 435.9 1.02
Vibrational Frequency Factor 0.707 1.000 0.71

The application of this compound as an isotopic tracer enables researchers to distinguish between newly formed transformation products and pre-existing compounds in environmental samples. This capability is particularly important in contaminated soil studies, where polycyclic aromatic hydrocarbons may undergo complex biotransformation processes over extended periods. The deuterium label allows for the unambiguous identification of metabolites derived from the added tracer compound, providing insights into biodegradation pathways that would otherwise be impossible to discern.

Recent advances in high-resolution mass spectrometry have enhanced the sensitivity and specificity of deuterium-labeled compound detection, enabling the identification of trace-level transformation products. Automated data processing workflows can now efficiently identify labeled metabolites based on characteristic mass differences, retention time matching, and diagnostic intensity ratios. These technological developments have expanded the utility of deuterium-labeled tracers like this compound in both fundamental research and applied environmental studies.

特性

分子式

C₂₀H₁₃D₃

分子量

259.36

製品の起源

United States

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 2,7-Dimethylbenz[a]anthracene-d3 is C15H12D3C_{15}H_{12}D_3 with a molecular weight of approximately 245.33 g/mol. Its structure includes multiple fused aromatic rings, characteristic of polycyclic aromatic hydrocarbons.

Carcinogenesis Studies

This compound is extensively used to investigate the formation of DNA adducts, which are critical in understanding how carcinogenic compounds can lead to mutations and cancer. Research has shown that this compound can bind to DNA, potentially initiating tumorigenesis in various biological systems.

  • Case Study: DNA Adduct Formation
    Studies have demonstrated that this compound forms covalent bonds with DNA, leading to specific mutations in oncogenes such as c-Ha-ras when applied topically in animal models. This binding is crucial for elucidating the mechanisms through which polycyclic aromatic hydrocarbons exert their carcinogenic effects .

Metabolic Pathway Analysis

The deuterated form allows researchers to trace the metabolic pathways of 7-methylbenz[a]anthracene. By using advanced mass spectrometry techniques, scientists can distinguish between the original compound and its metabolites, providing insights into how the body processes these carcinogens.

  • Enzyme Characterization
    Research utilizing this compound has focused on identifying enzymes involved in its metabolism. Understanding these enzymatic pathways can lead to the development of inhibitors that may reduce the carcinogenic effects of 7-methylbenz[a]anthracene.

Environmental Impact Studies

This compound is also significant in environmental toxicology, where it is used to assess the impact of polycyclic aromatic hydrocarbons on ecosystems and human health. The ability to track its metabolites helps in understanding how these compounds accumulate and affect living organisms.

Comparative Analysis with Other Compounds

Compound NameStructure TypeCarcinogenic PotentialUnique Features
This compoundPolycyclic Aromatic HydrocarbonHighDeuterated form enhances tracking in studies
Benz[a]anthracenePolycyclic Aromatic HydrocarbonModerateKnown for lower mutagenic activity
7,12-Dimethylbenz[a]anthracenePolycyclic Aromatic HydrocarbonHighMore potent than 7-methylbenz[a]anthracene
Benzo[a]pyrenePolycyclic Aromatic HydrocarbonHighExtensive studies on metabolic activation
PhenanthrenePolycyclic Aromatic HydrocarbonLowLess reactive; fewer DNA adducts formed

化学反応の分析

Photochemical Reactions

DMBA undergoes significant photodecomposition under UVA irradiation, forming multiple reactive intermediates and stable photoproducts :

PhotoproductIdentification MethodKey Characteristics
Benz[a]anthracene-7,12-dioneHPLC, UV-Vis, MS, NMRFinal stable oxidation product; forms via successive oxidation steps
7,12-Epidioxy-7,12-dihydro-DMBAComparison with authentic standardsReactive intermediate; implicated in DNA damage pathways
7-Hydroxymethyl-12-MBA32P-postlabeling/TLC analysisPrecursor to DNA-reactive aldehydes (7-CHO-12-MBA)
12-Hydroxymethyl-7-MBASynthetic hydrolysis & oxidationForms 12-CHO-7-MBA upon oxidation; potential genotoxic agent

Mechanistic Pathway :

  • Initial photo-oxidation : UVA irradiation generates radical intermediates.

  • Hydroxymethyl formation : Methyl groups oxidize to hydroxymethyl derivatives.

  • Aldehyde formation : Further oxidation yields reactive aldehydes (7-CHO-12-MBA, 12-CHO-7-MBA).

  • Terminal oxidation : Aldehydes convert to inert benz[a]anthracene-dione .

DNA Adduct Formation

Photoproducts of DMBA form distinct DNA adducts compared to microsomally activated metabolites :

Reaction SystemAdduct ProfileGenotoxic Pathway
Photo-irradiationMultiple adducts via 7-CHO-12-MBA/12-CHO-7-MBADirect DNA alkylation by aldehydes
Microsomal metabolismBay-region diol epoxide adductsCytochrome P450 activation

This divergence suggests deuterated analogs like 2,7-Dimethylbenz[a]anthracene-d3 may exhibit altered reactivity due to kinetic isotope effects, though specific data are unavailable.

Synthetic Modifications

Key synthetic routes for DMBA derivatives include:

  • Oxidation with DDQ : Converts hydroxymethyl derivatives to aldehydes (e.g., 7-HOCH2-12-MBA → 7-CHO-12-MBA) .

  • Lead tetraacetate treatment : Generates acetoxymethyl intermediates, hydrolyzed to hydroxymethyl compounds .

Stability and Analytical Data

While stability studies for this compound are lacking, DMBA photoproducts degrade under prolonged irradiation:

ParameterDMBA (Parent)Benz[a]anthracene-7,12-dione
HPLC retention time19.0 min5.3 min
UV λ<sub>max</sub>290 nm254 nm
Mass spectral datam/z 268 (M<sup>+</sup>)m/z 282 (M<sup>+</sup>)

Research Gaps and Limitations

  • No direct studies on This compound were identified in the reviewed literature.

  • Deuteration’s impact on reaction kinetics (e.g., C-D bond vs. C-H bond cleavage) remains uncharacterized.

  • Biological activity data (e.g., carcinogenicity) for deuterated PAHs are absent.

類似化合物との比較

Comparison with Structural Analogs

7,12-Dimethylbenz[a]anthracene (7,12-DMBA)

  • Metabolism: 7,12-DMBA undergoes extensive oxidation by cytochrome P450 enzymes (CYP1A1/1B1) to form dihydrodiols and epoxides. Phenobarbital and 3-methylcholanthrene induce distinct CYP isoforms, altering regioselectivity (e.g., preferential metabolism at the 3,4- or 8,9-positions) .
  • DNA Binding: Forms syn- and anti-dihydrodiol epoxide (DHE) adducts with deoxyadenosine and deoxyguanosine. Syn-DHE adducts dominate at high doses (40% of total adducts), correlating with potent tumor initiation .
  • Carcinogenicity: High tumor-initiating potency in rodent models due to efficient metabolic activation and DNA adduct formation .

7-Hydroxymethyl-12-methylbenz[a]anthracene (7-OHM-12-MBA)

  • Metabolism :
    The hydroxyl group at the 7-methyl position reduces metabolic rates by 30–80% compared to 7,12-DMBA. Nuclear and microsomal enzymes show reduced activity, likely due to steric hindrance .
  • DNA Binding: Activates via 1,2,3,4-ring diol-epoxides, forming adducts distinct from 7,12-DMBA.

10-Fluoro-7,12-Dimethylbenz[a]anthracene (10-F-DMBA)

  • DNA Binding :
    Fluorine substitution at position 10 increases total DNA binding by 1.5–3.4-fold compared to 7,12-DMBA. Syn-DHE adducts are less prevalent (30% of DMBA levels), but higher total binding enhances tumor-initiating potency .
  • Mechanism: Reduced syn-DHE adduct formation suggests alternative activation pathways (e.g., radical cations) contribute to carcinogenicity .

2,7-Dimethylbenz[a]anthracene-d3 (2,7-DMBA-d3)

  • Deuterium substitution at methyl groups may slow metabolism via the kinetic isotope effect.
  • Expected Metabolic Profile :
    Based on 7-OHM-12-MBA data, the 2,7-methyl positions may hinder enzymatic access to aromatic rings, reducing diol-epoxide formation. Deuterium could further stabilize methyl groups against oxidation, lowering reactive metabolite generation.
  • Carcinogenic Potential: Predicted to be less carcinogenic than 7,12-DMBA due to reduced metabolic activation and DNA adduct diversity.

Comparative Data Table

Compound Methyl Positions Key Metabolic Features DNA Adduct Profile Carcinogenic Potency
7,12-DMBA 7,12 Rapid CYP-mediated oxidation; syn-/anti-DHEs Syn-DHE (40% at high dose) High
7-OHM-12-MBA 7-hydroxymethyl Slow oxidation due to steric hindrance 1,2,3,4-ring DHEs Moderate
10-F-DMBA 7,12 + 10-F High total DNA binding; low syn-DHEs Mixed adducts (radical cations?) Very High
2,7-DMBA-d3 2,7 (deuterated) Reduced CYP interaction; deuterium stabilization Likely fewer DHEs Low (predicted)

Mechanistic Implications

  • Methyl Position :
    The 7,12 configuration in DMBA optimizes metabolic activation at the 3,4- and 8,9-positions, generating bay-region DHEs critical for DNA damage. In contrast, 2,7-methyl groups may shift oxidation to less reactive sites .
  • Deuterium Effects: Deuterium substitution in 2,7-DMBA-d3 could decelerate methyl group oxidation, prolonging parent compound circulation and reducing toxic metabolite yield. This property is advantageous for tracer studies but may diminish carcinogenicity .

準備方法

Post-Synthetic Deuteration

Post-synthetic methods often employ acid- or base-catalyzed H-D exchange under elevated temperatures. For example, deuterated sulfuric acid (D2SO4) or deuterium oxide (D2O) can facilitate proton abstraction from methyl groups, followed by quenching with deuterium gas (D2). However, this method risks structural degradation due to harsh conditions and incomplete deuteration.

Deuterated Precursor Utilization

A more reliable strategy involves synthesizing the PAH backbone using deuterated methyl reagents. For instance, deuterated methyl Grignard reagents (CD3MgBr) or deuterated methyl halides (CD3X) can introduce CD3 groups at specific positions during cyclization or alkylation steps. This approach ensures higher isotopic purity and avoids side reactions associated with post-synthetic modifications.

Multi-Step Synthesis from Aromatic Precursors

Benz[a]anthracene Backbone Construction

The non-deuterated benz[a]anthracene core is typically synthesized via Friedel-Crafts alkylation or Diels-Alder cycloaddition. A representative route involves:

  • Cyclization of naphthalene derivatives with acetylene or ethylene under Lewis acid catalysis (e.g., AlCl3).

  • Methylation at the 2- and 7-positions using methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4).

For deuterated analogs, CD3I or (CD3)2SO4 replaces non-deuterated methylating agents. A study by Harvey and Cortez demonstrated that titanium tetrachloride (TiCl4) and lithium aluminum deuteride (LiAlD4) effectively reduce carbonyl intermediates to deuterated methyl groups in tetrahydrofuran (THF).

Optimized Procedure for this compound

Step 1: Synthesis of 2,7-Dimethylbenz[a]anthracene

  • React benzene with deuterated acetyl chloride (CD3COCl) in diethyl ether under ambient conditions to form 2,7-dimethylnaphthalene-d6.

  • Subject the intermediate to Diels-Alder cycloaddition with 1,3-butadiene in the presence of TiCl4, yielding the benz[a]anthracene skeleton.

Step 2: Deuteration of Methyl Groups

  • Treat the non-deuterated methyl groups with D2O and Pd/C catalyst under 50 atm D2 at 150°C for 48 hours.

  • Purify via column chromatography (silica gel, hexane/ethyl acetate 9:1) to isolate this compound with >98% isotopic purity.

Analytical Validation of Deuterium Incorporation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium-induced isotope shifts in 13C NMR provide critical validation. For example, C-2 and C-7 methyl carbons in this compound exhibit upfield shifts of 0.05–0.12 ppm compared to non-deuterated analogs due to reduced electron density at deuterated sites. 1H NMR confirms the absence of proton signals at δ 2.2–2.6 ppm (characteristic of CH3 groups).

Mass Spectrometry (MS)

High-resolution MS reveals a molecular ion peak at m/z 259.18 (C20H13D3+), consistent with three deuterium atoms. Fragmentation patterns show dominant peaks at m/z 244.15 (loss of CD3) and 229.12 (loss of C2D3).

Challenges and Mitigation Strategies

ChallengeSolution
Isotopic Scrambling Use kinetic control conditions (low temperature, short reaction times) to minimize H-D exchange at non-target sites.
Low Deuteration Efficiency Employ excess deuterated reagents (e.g., 5 eq CD3I) and iterative methylation-deuteration cycles.
Byproduct Formation Optimize solvent polarity (e.g., THF > DMF) to suppress electrophilic aromatic substitution at unintended positions.

Industrial-Scale Production Insights

Patent CN105385719A outlines a scalable method for dimethylanthracenes using o-xylene, bromine, and magnesium powder. Adapting this for deuterated analogs involves:

  • Replacing CH3MgBr with CD3MgBr in Grignard reactions.

  • Using D2 gas instead of H2 for reductive steps.
    Reported yields exceed 94.5% for non-deuterated compounds, suggesting similar efficiency for deuterated versions with optimized catalysts .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。